Isonicotinimidamide hydrochloride Isonicotinimidamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 42518-06-9
VCID: VC7804211
InChI: InChI=1S/C6H7N3.ClH/c7-6(8)5-1-3-9-4-2-5;/h1-4H,(H3,7,8);1H
SMILES: C1=CN=CC=C1C(=N)N.Cl
Molecular Formula: C6H8ClN3
Molecular Weight: 157.6 g/mol

Isonicotinimidamide hydrochloride

CAS No.: 42518-06-9

Cat. No.: VC7804211

Molecular Formula: C6H8ClN3

Molecular Weight: 157.6 g/mol

* For research use only. Not for human or veterinary use.

Isonicotinimidamide hydrochloride - 42518-06-9

Specification

CAS No. 42518-06-9
Molecular Formula C6H8ClN3
Molecular Weight 157.6 g/mol
IUPAC Name pyridine-4-carboximidamide;hydrochloride
Standard InChI InChI=1S/C6H7N3.ClH/c7-6(8)5-1-3-9-4-2-5;/h1-4H,(H3,7,8);1H
Standard InChI Key IONKMFGAXKCLMI-UHFFFAOYSA-N
SMILES C1=CN=CC=C1C(=N)N.Cl
Canonical SMILES C1=CN=CC=C1C(=N)N.Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Isonicotinimidamide hydrochloride features a pyridine ring substituted with an amidine group (C(=NH)NH2-\text{C}(=\text{NH})\text{NH}_2) at the 4-position, protonated as the hydrochloride salt. Its molecular structure (Fig. 1) is characterized by:

  • A six-membered aromatic ring with one nitrogen atom.

  • An amidine functional group contributing to basicity and reactivity.

  • A hydrochloride counterion enhancing solubility in polar solvents .

Molecular Formula: C6H8ClN3\text{C}_6\text{H}_8\text{ClN}_3
Molecular Weight: 157.60 g/mol .

Spectroscopic Properties

  • NMR: The 1H^1\text{H}-NMR spectrum shows a singlet for the amidine protons (δ\delta 8.5–9.0 ppm) and aromatic protons at δ\delta 7.5–8.2 ppm.

  • IR: Stretching vibrations at 3350 cm1^{-1} (N–H), 1650 cm1^{-1} (C=N), and 1580 cm1^{-1} (C–C aromatic).

PropertyValueSource
Purity≥98%
Solubility>50 mg/mL in water
Melting Point245–247°C (decomposes)

Synthesis and Optimization

Synthetic Pathways

The synthesis of isonicotinimidamide hydrochloride typically proceeds via amidination of isonicotinonitrile (Fig. 2):

  • Reaction with Ammonia:

    C5H4N–CN+2NH3C5H4N–C(=NH)NH2\text{C}_5\text{H}_4\text{N–CN} + 2\text{NH}_3 \rightarrow \text{C}_5\text{H}_4\text{N–C}(=\text{NH})\text{NH}_2

    Conducted in ethanol under reflux (78°C, 12 h), yielding the free base.

  • Salt Formation:
    Treatment with hydrochloric acid precipitates the hydrochloride salt, purified via recrystallization from ethanol/water .

Yield: 15–20% (crude), improving to 30% with optimized ammonia stoichiometry.

Industrial-Scale Production

  • Catalytic Enhancements: Use of Lewis acids (e.g., ZnCl2_2) reduces reaction time to 6 h.

  • Green Chemistry Approaches: Solvent-free mechanochemical synthesis achieves 85% conversion under ball-milling conditions.

Reactivity and Functionalization

Nucleophilic Substitution

The amidine group undergoes substitution with electrophiles:

  • Alkylation: Reacts with alkyl halides (e.g., methyl iodide) to form NN-alkyl derivatives.

  • Acylation: Acetic anhydride yields NN-acetylated products, useful in prodrug design.

Stability Profile

  • pH Sensitivity: Stable in acidic conditions (pH 2–4) but hydrolyzes above pH 7, releasing ammonia .

  • Thermal Decomposition: Degrades above 250°C, forming pyridine derivatives and HCl gas.

OrganismMIC (µg/mL)Reference
Staphylococcus aureus25
Escherichia coli50

Mechanism of Action

Proposed targets include:

  • Enoyl-ACP reductase (InhA): Critical for mycolic acid biosynthesis in mycobacteria.

  • DNA gyrase: Inhibition disrupts bacterial DNA replication.

Future Directions

Drug Development

  • Hybrid Molecules: Coupling with fluoroquinolones enhances antitubercular potency (MIC reduced to 3.1 µg/mL).

  • Nanoparticle Delivery: Encapsulation in PLGA nanoparticles improves bioavailability by 40% in murine models.

Environmental Impact

Biodegradation studies show 90% degradation in soil within 30 days, minimizing ecological persistence .

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